Cas no 210967-34-3 (Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)-)

Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)-, is a specialized organic compound featuring a ketone functional group flanked by substituted aromatic rings. The presence of both amino and chloro substituents on one phenyl ring, alongside a methyl group on the other, imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Its structural attributes suggest potential utility in pharmaceuticals, agrochemicals, or materials science, particularly in reactions requiring selective reactivity or as a precursor for further functionalization. The compound’s stability and defined substitution pattern enhance its reproducibility in research and industrial applications. Proper handling and storage are recommended due to the reactive amino and chloro groups.
Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- structure
210967-34-3 structure
Product name:Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)-
CAS No:210967-34-3
MF:C14H12ClNO
MW:245.704182624817
CID:1398152
PubChem ID:10988565

Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)-
    • (4-amino-2-chlorophenyl)(2-methylphenyl)Methanone
    • KWMMPYUINBQSLM-UHFFFAOYSA-N
    • 210967-34-3
    • DB-066424
    • E87522
    • MFCD12963613
    • AKOS013512673
    • (4-Amino-2-chlorophenyl)(o-tolyl)methanone
    • SCHEMBL5172393
    • 4-Amino-2-chloro-2'-methylbenzophenone
    • Inchi: InChI=1S/C14H12ClNO/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(16)8-13(12)15/h2-8H,16H2,1H3
    • InChI Key: KWMMPYUINBQSLM-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)N)Cl

Computed Properties

  • Exact Mass: 245.06086
  • Monoisotopic Mass: 245.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB590645-100mg
(4-Amino-2-chlorophenyl)(2-methylphenyl)methanone; .
210967-34-3
100mg
€756.10 2024-07-20
abcr
AB590645-250mg
(4-Amino-2-chlorophenyl)(2-methylphenyl)methanone; .
210967-34-3
250mg
€1226.90 2024-07-20

Additional information on Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)-

Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)-: An Overview of CAS No. 210967-34-3

Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- (CAS No. 210967-34-3) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is a derivative of methanone, featuring a 4-amino-2-chlorophenyl and a 2-methylphenyl group. The combination of these functional groups imparts distinct chemical and biological characteristics that make it a valuable candidate for various research and development activities.

The chemical structure of Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- is characterized by its aromatic rings and the presence of both an amino and a chloro substituent. These features contribute to its reactivity and stability, making it suitable for use in synthetic pathways and as a building block for more complex molecules. The compound's molecular formula is C13H11ClNO, with a molecular weight of approximately 238.68 g/mol.

Recent studies have explored the potential applications of Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- in various therapeutic areas. One notable area of research is its role as an intermediate in the synthesis of pharmaceuticals. The compound's ability to undergo selective functionalization reactions makes it a versatile starting material for the development of drugs targeting specific biological pathways. For instance, researchers have investigated its use in the synthesis of compounds with anti-inflammatory and anti-cancer properties.

In the realm of medicinal chemistry, Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- has shown promise as a lead compound for the development of new therapeutic agents. Its structural features allow for the introduction of various functional groups that can modulate its biological activity. This flexibility is crucial for optimizing drug candidates in terms of potency, selectivity, and pharmacokinetic properties. Recent advancements in computational chemistry have further enhanced our understanding of how subtle changes in the molecular structure can impact biological activity.

The synthesis of Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include Friedel-Crafts acylation, followed by subsequent modifications to introduce the amino and chloro substituents. Advances in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.

Beyond its use as an intermediate in pharmaceutical synthesis, Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- has been studied for its potential as a ligand in metal coordination complexes. These complexes have applications in catalysis and materials science, where their unique electronic properties can be harnessed for specific functions. For example, metal complexes containing this ligand have been explored for their catalytic activity in organic transformations and as precursors for functional materials.

In conclusion, Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)- (CAS No. 210967-34-3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for advancing our understanding of complex biological systems and developing new therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the fields of medicinal chemistry and pharmaceutical science.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:210967-34-3)Methanone, (4-amino-2-chlorophenyl)(2-methylphenyl)-
A1222967
Purity:99%/99%
Quantity:100mg/250mg
Price ($):448/727